molecular formula C21H25N3 B3035857 2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile CAS No. 338753-78-9

2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile

Cat. No.: B3035857
CAS No.: 338753-78-9
M. Wt: 319.4 g/mol
InChI Key: FQYBTMRKSJIYBR-UHFFFAOYSA-N
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Description

2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile typically involves the reaction of benzhydrylpiperazine with a suitable nitrile compound under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with a nitrile group. The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like toluene .

Chemical Reactions Analysis

2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Benzhydrylpiperazino)-2-methylpropanenitrile can be compared with other piperazine derivatives, such as:

  • 2-(4-Benzhydrylpiperazino)-6-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine
  • 2-(4-Benzhydrylpiperazino)-4-methoxynicotinonitrile

These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific interactions and effects, which make it suitable for particular research and industrial purposes .

Properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-2-methylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3/c1-21(2,17-22)24-15-13-23(14-16-24)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYBTMRKSJIYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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